3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxathiepin derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves several steps. One common method includes the reaction of 2-(4-chlorophenoxy)aniline with phenyl chloroformate to form a carbamate intermediate. This intermediate is then transformed into various urea derivatives using microwave-induced reactions. Finally, a phosphorous oxychloride-induced cyclocondensation yields the target compound .
Analyse Chemischer Reaktionen
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, which can lead to various pharmacological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methyl-1-propanamine is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Loxapine: An antipsychotic drug with a similar dibenzo[b,f][1,4]oxathiepin structure.
Amoxapine: An antidepressant that also shares a similar chemical framework.
These compounds differ in their specific substitutions and functional groups, which result in different pharmacological activities .
Eigenschaften
Molekularformel |
C17H19NOS |
---|---|
Molekulargewicht |
285.4g/mol |
IUPAC-Name |
3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H19NOS/c1-18-12-6-11-16-13-7-2-3-8-14(13)19-15-9-4-5-10-17(15)20-16/h2-5,7-10,16,18H,6,11-12H2,1H3 |
InChI-Schlüssel |
OKHWNJARAFKRRE-UHFFFAOYSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Kanonische SMILES |
CNCCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.